molecular formula C19H15ClF6N2O2 B2454698 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 321430-26-6

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2454698
CAS No.: 321430-26-6
M. Wt: 452.78
InChI Key: KVCRNBUESCNOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C19H15ClF6N2O2 and its molecular weight is 452.78. The purity is usually 95%.
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Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate, also known by its CAS number 551931-40-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22ClF3N4O
  • Molecular Weight : 390.83 g/mol
  • Structure : The compound features a piperidine ring and a pyridine moiety, which are significant in influencing its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, research on related trifluoromethylated compounds has shown promising results against various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to intercalate into DNA, disrupting replication and transcription processes.
  • Case Study : A related compound demonstrated an IC50 value of 0.051 µM against pancreatic cancer cell lines, indicating potent antiproliferative effects .
CompoundCell Line TestedIC50 (µM)
Related CompoundBxPC-3 (Pancreatic)0.051
Related CompoundPanc-1 (Pancreatic)0.066

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Trifluoromethyl groups are known to enhance the lipophilicity of compounds, which can improve membrane penetration and efficacy against microbial targets.

In Vitro Studies

In vitro assays have been critical in assessing the biological activity of this compound:

  • Cell Viability Assays : These assays measure the cytotoxic effects of the compound on various cell lines.
  • Mechanistic Studies : Investigations into the compound's interaction with cellular targets are ongoing, focusing on its role in apoptosis and cell cycle regulation.

Safety and Toxicology

Understanding the safety profile of this compound is crucial for potential therapeutic applications:

  • Toxicity Studies : Preliminary data suggest that while the compound exhibits significant biological activity, it may also pose risks at higher concentrations.
  • Safety Profile : Compounds with similar structures have been noted for their harmful effects upon ingestion or skin contact .

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF6N2O2/c20-15-9-13(19(24,25)26)10-27-16(15)28-6-4-14(5-7-28)30-17(29)11-2-1-3-12(8-11)18(21,22)23/h1-3,8-10,14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCRNBUESCNOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.